molecular formula C9H13NO3 B2393680 Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 4027-39-8

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2393680
CAS No.: 4027-39-8
M. Wt: 183.207
InChI Key: XGEZXMADLSVPPY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H13NO3 It is a derivative of pyridine and features a tetrahydropyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization to form the tetrahydropyridine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with various oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a different ring system and functional groups.

    1-Phenyl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Another derivative with a phenyl group instead of an ethyl group.

Uniqueness

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZXMADLSVPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960665
Record name Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-39-8
Record name Ethyl 6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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